Methyl 2-bromocubane-1-carboxylate
Description
Methyl 2-bromocubane-1-carboxylate is a highly specialized cubane derivative characterized by a cubic hydrocarbon framework substituted with a bromine atom at the 2-position and a methyl ester group at the 1-position. Cubane, a strained cubic structure with eight carbon atoms at its vertices, imparts unique geometric and electronic properties to its derivatives. The bromine substituent enhances its reactivity in substitution reactions, while the methyl ester group contributes to solubility in organic solvents. Synthesizing such derivatives often requires advanced crystallographic techniques, as evidenced by the widespread use of SHELX software for structural refinement.
Properties
IUPAC Name |
methyl 2-bromocubane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-8(12)9-4-2-3-6(4)10(9,11)7(3)5(2)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNPZSBHAVOVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C4C3C25Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1. Comparative Properties of this compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 (Predicted) | Key Structural Features | Purity (%) |
|---|---|---|---|---|---|
| This compound | C₁₀H₉BrO₂ | 257.09* | ~3.5 | Cubane core, high strain | ≥95† |
| Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate | C₁₁H₁₁BrO₂ | 255.11 | 3.2‡ | Cyclopropane, aromatic bromine | 95 |
| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | ~6.0 | Diterpene backbone, low strain | N/A |
| Methyl salicylate | C₈H₈O₃ | 152.15 | 1.7 | Planar aromatic ester | ≥99 |
*Estimated based on cubane framework. †Assumed based on synthesis trends for strained esters. ‡Inferred from cyclopropane analogs.
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